Methyl (2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)ethyl)glycinate hydrochloride

Description

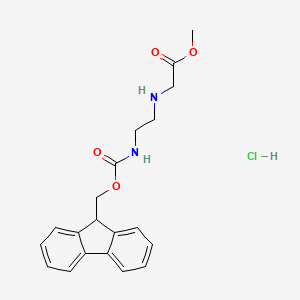

Methyl (2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)glycinate hydrochloride is a protected amino acid derivative widely used in peptide synthesis and solid-phase chemistry. Its structure features:

- Fmoc group: A fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine, which is cleavable under basic conditions (e.g., piperidine) .

- Methyl ester: The carboxylic acid is esterified as a methyl ester, offering stability during synthesis and controlled deprotection under acidic or enzymatic conditions.

- Hydrochloride salt: Enhances solubility in polar solvents and improves handling stability .

This compound is critical in constructing peptide nucleic acids (PNAs) and modified peptides, where selective deprotection of functional groups is required .

Properties

Molecular Formula |

C20H23ClN2O4 |

|---|---|

Molecular Weight |

390.9 g/mol |

IUPAC Name |

methyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate;hydrochloride |

InChI |

InChI=1S/C20H22N2O4.ClH/c1-25-19(23)12-21-10-11-22-20(24)26-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18;/h2-9,18,21H,10-13H2,1H3,(H,22,24);1H |

InChI Key |

MAHDGHQEMFOVBV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CNCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Detailed Synthetic Procedure

Starting Materials and Reagents

- Glycine or glycine derivative (amino acid backbone)

- 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) as the protecting reagent

- Methylating agent (commonly methanol with acid catalyst or diazomethane)

- Hydrochloric acid or HCl gas for salt formation

- Suitable solvents such as acetone, tetrahydrofuran (THF), ethyl acetate, and dimethylformamide (DMF)

- Bases such as sodium bicarbonate or sodium hydrogencarbonate for neutralization and reaction facilitation

Protection of Amino Group with Fmoc

The amino group of glycine is protected by reaction with 9-fluorenylmethyloxycarbonyl chloride under basic conditions. The procedure involves:

- Mixing glycine with sodium hydrogencarbonate in a molar ratio ranging from 1:1 to 1:6 in water or aqueous acetone.

- Stirring the mixture to maintain a basic environment to deprotonate the amino group.

- Adding 0.8 to 1.3 equivalents of Fmoc-Cl or the corresponding activated Fmoc reagent (such as Fmoc-OSu) to the reaction mixture.

- Stirring overnight at room temperature to ensure complete reaction.

- Removal of solvents (e.g., acetone) by rotary evaporation.

- Extraction with ethyl acetate and washing with water to remove inorganic salts.

- Drying and crystallization from solvents such as sherwood oil or ethyl acetate to obtain the Fmoc-protected amino acid intermediate.

Esterification to Form Methyl Ester

The carboxyl group of the Fmoc-protected amino acid is esterified to form the methyl ester. Common methods include:

- Acid-catalyzed esterification using methanol and an acid catalyst such as hydrochloric acid or sulfuric acid.

- Alternatively, methylation using diazomethane under controlled conditions.

- The reaction is typically performed in solvents like tetrahydrofuran or acetone.

- After completion, the reaction mixture is concentrated, and the product is purified by extraction and recrystallization.

Formation of Hydrochloride Salt

- The methyl ester Fmoc-protected amino acid is treated with hydrochloric acid or exposed to HCl gas.

- This converts the free amine or the basic sites into the hydrochloride salt form.

- The resulting hydrochloride salt is isolated by filtration or crystallization.

- This salt form improves the compound’s stability and solubility for further synthetic applications.

Alternative Methods and Solid-Phase Synthesis Adaptations

Research from peptide synthesis laboratories, such as the University of Toronto, has demonstrated the preparation of Fmoc-protected amino acid derivatives including methyl esters using solid-phase peptide synthesis (SPPS) techniques:

- Loading of the C-terminal Fmoc-protected amino acid onto 2-chlorotrityl chloride resin.

- Fmoc deprotection with 20% piperidine in DMF or milder conditions when aziridine derivatives are involved.

- Coupling steps using HATU and DIPEA in DMF.

- Cleavage of peptides or amino acid derivatives from resin using 25% hexafluoropropan-2-ol (HFIP) in dichloromethane.

- Purification by semi-preparative HPLC or reverse-phase chromatography.

- Characterization by NMR and high-resolution mass spectrometry to confirm structure and purity.

This method allows for the synthesis of complex derivatives with high purity and yield, adaptable for the preparation of Methyl (2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)glycinate hydrochloride.

Data Tables Summarizing Preparation Parameters

| Step | Reagents/Conditions | Molar Ratios | Solvents | Time/Temperature | Notes |

|---|---|---|---|---|---|

| Amino protection with Fmoc | Glycine, Sodium hydrogencarbonate, Fmoc-Cl | Glycine:NaHCO3 = 1:1–6; Fmoc-Cl:Glycine = 0.8–1.3 | Water/Acetone | Stir overnight, RT | Removal of acetone by rotary evaporation |

| Esterification to methyl ester | Methanol + Acid catalyst or diazomethane | Excess methanol | THF or acetone | Hours at RT or reflux | Purification by extraction and crystallization |

| Hydrochloride salt formation | HCl gas or aqueous HCl | Stoichiometric | Suitable solvent (e.g., ethyl acetate) | RT, variable | Improves solubility and stability |

| Purification | Recrystallization, HPLC, or flash chromatography | N/A | Ethyl acetate, sherwood oil | N/A | Confirm purity by NMR and MS |

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton and carbon NMR confirm the presence of Fmoc group, methyl ester, and amino acid backbone. Chemical shifts and multiplicities correspond to expected structural features.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and molecular formula accuracy.

- Chromatography : Analytical and semi-preparative HPLC methods ensure purity and isolate the desired product from by-products or unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)ethyl)glycinate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Fmoc Removal: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.

Oxidation/Reduction: Various oxidizing and reducing agents can be used depending on the desired transformation.

Major Products

Fmoc Removal: Glycine derivatives with free amino groups.

Hydrolysis: Glycine derivatives with carboxylic acid groups.

Oxidation/Reduction: Various oxidized or reduced forms of the compound.

Scientific Research Applications

Methyl (2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)ethyl)glycinate hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:

Peptide Synthesis: The compound is used as a building block in the synthesis of peptides. The Fmoc group serves as a protecting group for the amino group, allowing for selective reactions.

Bioconjugation: It is used in the preparation of bioconjugates, where peptides are linked to other molecules for various applications, including drug delivery and diagnostics.

Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents. Its derivatives are studied for their potential biological activities.

Industrial Applications: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl (2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)ethyl)glycinate hydrochloride is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. The compound itself does not have a specific biological target or pathway but is used to facilitate the synthesis of peptides and other complex molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key differentiator is its methyl ester moiety. Comparisons with analogous esters highlight distinct properties:

Table 1: Comparison of Ester Derivatives

| Compound Name | Ester Group | Molecular Weight (g/mol) | Key Applications | Deprotection Conditions |

|---|---|---|---|---|

| Methyl (2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)glycinate HCl | Methyl | ~440 (estimated) | Peptide synthesis, PNAs | Acidic (TFA) or enzymatic |

| tert-Butyl (2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)glycinate HCl | tert-Butyl | 483.98 | Acid-sensitive peptide chains | Strong acids (HCl in dioxane) |

| Benzyl (2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)glycinate | Benzyl | ~550 (estimated) | Catalytic hydrogenation-based workflows | Hydrogenolysis (H₂/Pd-C) |

| Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate HCl | Allyl | 460.92 | Orthogonal deprotection strategies | Pd(0)-mediated cleavage |

Key Observations :

- Methyl esters (as in the title compound) are less sterically hindered than tert-butyl or benzyl esters, enabling faster coupling reactions in peptide synthesis .

- tert-Butyl esters provide superior stability under basic conditions but require harsh acids for cleavage, limiting compatibility with acid-sensitive residues .

- Benzyl and allyl esters are preferred for orthogonal protection in multi-step syntheses, as they allow selective deprotection without disturbing Fmoc groups .

Stability and Reactivity

- Hydrolysis Resistance : Methyl esters are more resistant to hydrolysis than benzyl esters but less stable than tert-butyl esters under acidic conditions .

- Salt Form Impact : The hydrochloride salt improves crystallinity and shelf life compared to free-base analogs (e.g., compound 24 in ) .

- Thermal Stability : Fmoc-protected methyl esters degrade at ~200°C, similar to tert-butyl analogs but with faster decomposition due to lower steric hindrance .

Biological Activity

Methyl (2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)ethyl)glycinate hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name: Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)glycinate hydrochloride

- CAS Number: 146346-88-5

- Molecular Formula: C19H19ClN2O4

- Molecular Weight: 372.82 g/mol

This compound exhibits its biological activity primarily through interactions with neurotransmitter systems. Notably, it has been studied for its effects on:

- Cholinergic System: The compound shows inhibition of cholinesterase enzymes, suggesting potential use in cognitive enhancement and Alzheimer's disease treatment .

- NMDA Receptors: It acts as an antagonist at NMDA receptors, which are crucial in synaptic plasticity and memory function. This antagonistic activity may help mitigate excitotoxicity associated with neurodegenerative diseases .

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits:

- Cholinesterase Inhibition: A study highlighted its selective inhibition of butyrylcholinesterase (BChE), which is relevant for treating Alzheimer's disease .

- Low Cytotoxicity: The compound was assessed in CHO-K1 cell lines, showing low cytotoxicity, which is favorable for therapeutic applications .

In Vivo Studies

Research involving animal models has indicated:

- Cognitive Enhancement: Administration of the compound improved memory performance in rodent models, supporting its potential as a cognitive enhancer .

- Neuroprotective Effects: The compound's ability to cross the blood-brain barrier suggests it may provide neuroprotective benefits by reducing oxidative stress and inflammation in neural tissues .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Alzheimer's Disease Model:

- Parkinson's Disease:

Data Summary Table

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for this compound?

- Methodological Answer :

- Handling : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation of dust/aerosols. Avoid contact with strong acids, bases, or oxidizing agents due to incompatibility risks .

- Storage : Store at 2–8°C in a tightly sealed, moisture-resistant container under inert gas (e.g., argon) to prevent hydrolysis of the Fmoc group. Monitor for discoloration, which may indicate degradation .

- Emergency Measures : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 20 minutes. Seek medical attention if irritation persists .

Q. What is the typical synthetic route for preparing this compound?

- Methodological Answer :

- Step 1 : React glycine ethyl ester with Fmoc-protected ethylenediamine using DCC (dicyclohexylcarbodiimide) as a coupling agent in anhydrous DMF. Monitor completion via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

- Step 2 : Hydrolyze the ester to the carboxylic acid using LiOH in THF/water. Acidify with HCl to form the hydrochloride salt.

- Purification : Use silica gel chromatography (eluent: 5% methanol in dichloromethane) followed by recrystallization from ethanol/water .

Q. How should researchers purify this compound after synthesis?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC (C18 column) with a gradient of 0.1% TFA in acetonitrile/water (20%–80% over 30 min). Retention time typically ~15–18 min .

- Recrystallization : Dissolve crude product in hot ethanol, add deionized water dropwise until cloudiness appears, then cool to 4°C for crystallization. Yield improves with slow cooling .

Advanced Research Questions

Q. How does the hydrochloride salt influence solubility and reactivity in peptide coupling reactions?

- Methodological Answer :

- Solubility : The hydrochloride salt enhances aqueous solubility (critical for SPPS—solid-phase peptide synthesis). Test solubility in DMF (≥50 mg/mL) and adjust pH with DIEA (N,N-diisopropylethylamine) to deprotonate the amine for activation .

- Reactivity : The free amine (after deprotection) reacts efficiently with HOBt/DIC coupling reagents. Compare coupling efficiency via Kaiser test: persistent blue color indicates incomplete reaction, requiring extended activation times .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d6): δ 7.75–7.30 (m, 8H, Fmoc aromatic), 4.30 (d, 2H, Fmoc-CH2), 3.70 (s, 3H, methyl ester). ¹³C NMR confirms carbamate carbonyl at ~155 ppm .

- HPLC-MS : ESI-MS (positive mode): Expected [M+H]+ at m/z 454.2. Purity >95% by UV detection at 265 nm (Fmoc absorbance) .

- Elemental Analysis : Validate C, H, N, Cl content (±0.3% theoretical) to confirm salt stoichiometry .

Q. Under what conditions does this compound undergo decomposition, and how can stability be optimized?

- Methodological Answer :

- Thermal Degradation : TGA shows decomposition >150°C. Store below 25°C to prevent thermal breakdown .

- Hydrolytic Instability : The Fmoc group hydrolyzes in basic conditions (pH >9). Avoid aqueous buffers with high pH during peptide synthesis. Use 20% piperidine in DMF for Fmoc deprotection instead of aqueous bases .

- Light Sensitivity : UV exposure causes photodegradation. Use amber vials and minimize light exposure during handling .

Q. How can researchers troubleshoot low coupling efficiency in solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Activation Optimization : Pre-activate the compound with HBTU/HOBt and DIEA in DMF for 5 min before adding to resin. Extend coupling time to 2 hours for sterically hindered residues .

- Resin Swelling : Ensure resin (e.g., Wang resin) is fully swollen in DMF (30 min) before coupling. Incomplete swelling reduces accessibility .

- Byproduct Analysis : Use MALDI-TOF to detect deletion sequences. If truncation peaks dominate, increase reagent equivalents (3–5x molar excess) .

Data Contradictions and Recommendations

- Hazard Data Variability : While some SDS report no acute toxicity data (e.g., ), others classify the compound as H315 (skin irritation) and H319 (eye irritation) . Recommendation : Apply universal precautions (gloves, goggles) regardless of data gaps.

- Stability in Solvents : Conflicting reports on compatibility with dichloromethane (DCM). One SDS notes stability , while another warns of incompatibility with halogenated solvents . Recommendation : Test small-scale compatibility before scaling up.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.